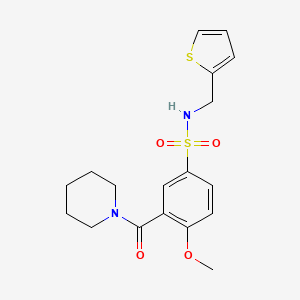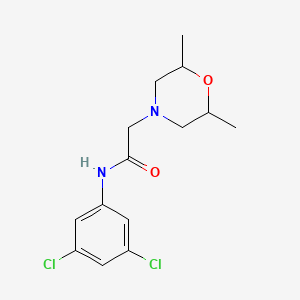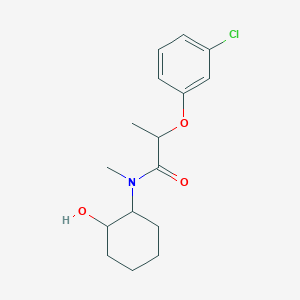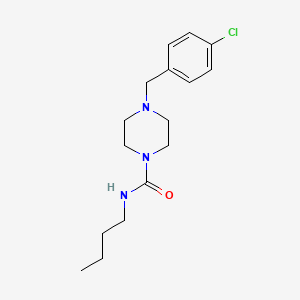
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound has been shown to have potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells.
Wirkmechanismus
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide acts as a selective inhibitor of several key enzymes and proteins involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway, as well as the activity of interleukin-2 inducible T-cell kinase (ITK), which is a key component of the TLR signaling pathway.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells and immune cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and activation of immune cells. In addition, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells. The compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its relatively low solubility in water, which may limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for the development of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide as a therapeutic agent. One potential direction is the combination of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide with other targeted therapies or chemotherapy agents, in order to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BTK and ITK, which may have improved efficacy and safety profiles compared to 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide. Finally, further studies are needed to determine the optimal dosing and administration schedules for 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide in clinical trials.
Synthesemethoden
The synthesis of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2-(bromomethyl)thiophene. The final compound is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and immune cells. The compound has been shown to have potent inhibitory effects on several key signaling pathways, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the interleukin-2 receptor (IL-2R) signaling pathway.
Eigenschaften
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17-8-7-15(26(22,23)19-13-14-6-5-11-25-14)12-16(17)18(21)20-9-3-2-4-10-20/h5-8,11-12,19H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYETXDXDQSZQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
amine hydrochloride](/img/structure/B5305835.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B5305887.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)